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Introduction

Geranyl formate (CAS No. 105-86-2) is a naturally occurring ester recognized for its
characteristic fresh, green, rosy, and leafy aroma.[1][2] As a flavoring agent, it imparts sweet,
floral, fruity, and citrus-like notes, making it a valuable ingredient in the food and beverage
industry.[3][4][5] Geranyl formate is listed as a synthetic flavoring substance and adjuvant
permitted for direct addition to food for human consumption under 21 CFR 172.515 and has
been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which
found no safety concerns at current levels of intake when used as a flavoring agent.[6] It holds
a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers
Association (FEMA), with the designation FEMA Number 2514.[3][6]

These application notes provide a comprehensive overview of geranyl formate's properties,
along with detailed protocols for its analysis and sensory evaluation in food science research.

Chemical and Physical Properties

A thorough understanding of geranyl formate's physicochemical properties is essential for its
effective application and analysis in food matrices.
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Property Value Reference
Molecular Formula C11H1802 [3][4]
Molecular Weight 182.26 g/mol [3114]
Appearance Colorless to pale yellow liquid [31[4]

Odor Profile Sweet, floral, fruity, citrus-like, G

fresh, green, rosy, leafy

Flavor Profile Floral, green [7]
Boiling Point ~230 °C [3]
Density ~0.89 - 0.913 g/cm3 [3114]
- Insoluble in water; soluble in
Solubility ] [3]
alcohols and organic solvents
Flash Point ~85 °C [3]
Refractive Index ~1.458 - 1.466 [4]

Applications in the Food Industry

Geranyl formate is utilized to enhance the sensory profile of a variety of food and beverage

products. While specific FEMA GRAS usage levels for different food categories are not publicly

detailed, they are available from FEMA upon request.[3] Its applications include:

Beverages: Adds fruity and floral notes to flavored drinks and alcoholic beverages.[3][5]

o Confectionery and Baked Goods: Imparts sweet and fruity flavors to candies, pastries, and

syrups.[3][5]

« Dairy Products: Can be used to create or enhance fruity and floral profiles in yogurts and ice

creams.

¢ Chewing Gum: Contributes to the overall flavor profile.[3]

Experimental Protocols
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Quantitative Analysis: Headspace Solid-Phase
Microextraction (HS-SPME) coupled with Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of geranyl formate in a beverage matrix.
Objective: To identify and quantify geranyl formate in a liquid food sample.

Materials:

Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
o SPME fiber assembly (e.g., 50/30 um DVB/CAR/PDMS)

e GC-MS system with a suitable capillary column (e.g., HP-5MS)

¢ Geranyl formate standard

« Internal standard (e.g., 2-octanol)

e Sodium chloride (NaCl)

e Deionized water

Sample beverage

Procedure:

e Sample Preparation:

o

Place 10 mL of the beverage sample into a 20 mL headspace vial.

o

Add 2 g of NaCl to enhance the release of volatile compounds.

[¢]

Spike the sample with a known concentration of the internal standard.

[e]

Immediately seal the vial.
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e HS-SPME Extraction:
o Place the vial in the autosampler tray.
o Equilibrate the sample at 60°C for 20 minutes with agitation.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the
volatile compounds.

e GC-MS Analysis:

o Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in
splitless mode.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
o Oven Temperature Program:

» [nitial temperature: 40°C, hold for 2 minutes.

= Ramp to 150°C at a rate of 5°C/min.

= Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

o Mass Spectrometer:

lonization mode: Electron Impact (El) at 70 eV.

Source temperature: 230°C.

Quadrupole temperature: 150°C.

Scan range: m/z 40-400.
o Data Analysis:

o Identify geranyl formate based on its retention time and mass spectrum by comparing
with the standard and reference libraries (e.g., NIST).

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b089782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

o Quantify the concentration of geranyl formate using the internal standard method.

Workflow Diagram:

Sample Preparation HS-SPME GC-MS Analysis Data Analysis
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HS-SPME-GC-MS workflow for geranyl formate analysis.

Sensory Evaluation: Quantitative Descriptive Analysis

(QDA)

This protocol describes a method for the sensory profiling of a beverage containing geranyl
formate.

Objective: To develop a sensory profile for a beverage flavored with geranyl formate and to
quantify the intensity of its sensory attributes.

Materials:
e Trained sensory panel (8-12 panelists).

o Reference standards for sensory attributes (e.g., rose water for "floral,” fresh-cut grass for
"green”).

» Test beverage containing a known concentration of geranyl formate.
e Control beverage (without geranyl formate).
e Sensory evaluation booths with controlled lighting and temperature.

» Data collection software or paper ballots with unstructured line scales (e.g., 15 cm).
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Procedure:

e Panelist Training and Lexicon Development:

o Conduct several training sessions with the panelists to familiarize them with the aroma
and flavor of geranyl formate.

o Present a range of reference standards representing potential sensory attributes (e.qg.,
floral, green, citrus, fruity, waxy).

o Through group discussion, develop a consensus lexicon of descriptive terms for the
sensory attributes of the test beverage.

o Sample Evaluation:

o

Present the coded test and control samples to the panelists in a randomized and balanced
order.

o Instruct panelists to evaluate the samples for the agreed-upon sensory attributes.

o Panelists will rate the intensity of each attribute on the provided line scale, from "not
perceived" to "very strong."

o Provide water and unsalted crackers for palate cleansing between samples.

e Data Analysis:

o Convert the line scale ratings to numerical data.

o Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine
significant differences between samples and to visualize the sensory profiles.

o Generate a spider web plot to represent the sensory profile of the beverage.

Sensory Evaluation Workflow:
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Quantitative Descriptive Analysis (QDA) workflow.
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Flavor Perception Pathway (Hypothetical)

The precise olfactory receptors and signaling pathway for geranyl formate have not been fully
elucidated. However, based on the mechanisms for other terpene esters, a hypothetical
pathway can be proposed. Geranyl formate, as a volatile ester, is likely detected by olfactory
receptors (ORs) in the nasal epithelium. The binding of geranyl formate to a specific G-protein
coupled receptor (GPCR) would initiate a signal transduction cascade.

Hypothetical Signaling Pathway:
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Hypothetical flavor perception pathway for geranyl formate.
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Safety and Regulatory Information

Regulatory Body Status Details Reference

21 CFR 172.515 -
Approved Food Synthetic flavoring

FDA N [6]
Additive substances and
adjuvants
FEMA GRAS FEMA No. 2514 [3][6]

Evaluated at current
JECFA No safety concern levels of intake as a [6]

flavouring agent

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers
should optimize the parameters based on their specific equipment, sample matrix, and
analytical objectives. The flavor perception pathway is hypothetical and subject to further
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Geranyl Formate as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089782#geranyl-formate-as-a-flavoring-agent-in-
food-science-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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